![molecular formula C44H43NO5 B12619091 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl]phenoxy}ethyl)piperidine CAS No. 946534-29-8](/img/structure/B12619091.png)
1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl]phenoxy}ethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine involves multiple steps, including the formation of the benzopyrano4,3-dbenzoxepin core and subsequent functionalization. Typical synthetic routes may involve:
- Formation of the benzopyrano4,3-dbenzoxepin core : This step often involves cyclization reactions using appropriate precursors under controlled conditions.
- Introduction of benzyloxy groups : This can be achieved through etherification reactions using benzyl alcohol and suitable catalysts.
- Attachment of the piperidine moiety : This step may involve nucleophilic substitution reactions where the piperidine ring is introduced to the pre-formed aromatic system.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
- Use of continuous flow reactors : To enhance reaction efficiency and scalability.
- Optimization of reaction conditions : Such as temperature, pressure, and solvent choice to maximize yield.
- Purification techniques : Including crystallization, chromatography, and recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Reduction : Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
- Substitution : Both nucleophilic and electrophilic substitution reactions can occur, allowing for the introduction of new substituents.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
- Substitution : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation : May yield quinones or other oxidized derivatives.
- Reduction : Can produce alcohols or amines.
- Substitution : Results in the introduction of new functional groups, such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
- Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry : Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine involves its interaction with specific molecular targets and pathways. These may include:
- Molecular Targets : Enzymes, receptors, and other proteins that the compound can bind to or modulate.
- Pathways Involved : Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s presence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 1-(2-{4-[5,12-Dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine : Lacks the benzyloxy groups, resulting in different chemical properties and reactivity.
- 1-(2-{4-[5,12-Bis(methoxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine : Contains methoxy groups instead of benzyloxy groups, affecting its solubility and interaction with biological targets.
Uniqueness: 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine is unique due to its specific combination of aromatic rings, ether linkages, and piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
946534-29-8 |
|---|---|
Molekularformel |
C44H43NO5 |
Molekulargewicht |
665.8 g/mol |
IUPAC-Name |
1-[2-[4-[5,14-bis(phenylmethoxy)-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-yl]phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C44H43NO5/c1-4-10-32(11-5-1)29-47-36-19-21-42-40(26-36)39-28-43(34-14-16-35(17-15-34)46-25-24-45-22-8-3-9-23-45)50-44-27-37(18-20-38(44)41(39)31-49-42)48-30-33-12-6-2-7-13-33/h1-2,4-7,10-21,26-27,43H,3,8-9,22-25,28-31H2 |
InChI-Schlüssel |
FAUGGHJUSLELIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3CC4=C(COC5=C4C=C(C=C5)OCC6=CC=CC=C6)C7=C(O3)C=C(C=C7)OCC8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


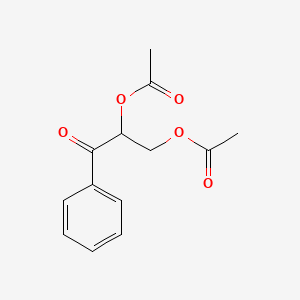
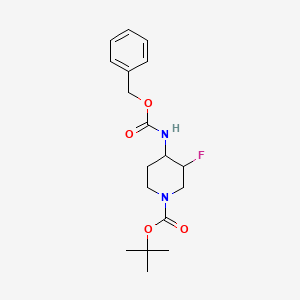
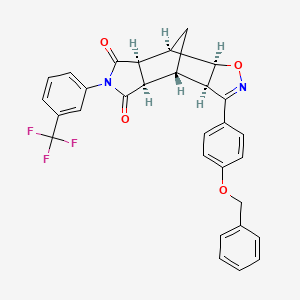
![6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride](/img/structure/B12619021.png)
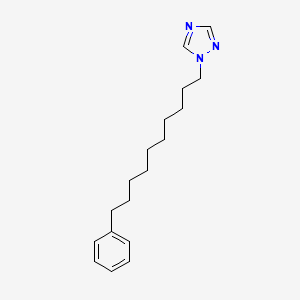
![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-methoxyphenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12619031.png)
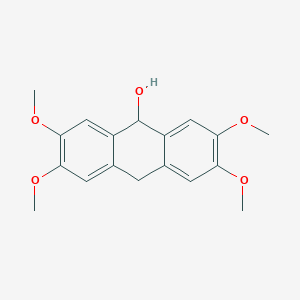
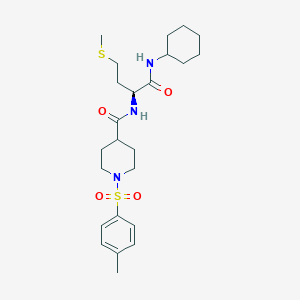
![2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619049.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]-](/img/structure/B12619056.png)
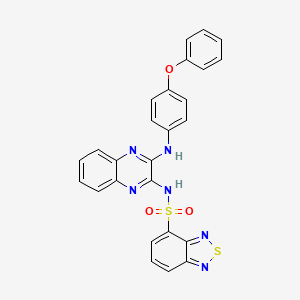

![3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione](/img/structure/B12619069.png)
![(10S,11R,15S,16R)-N,13-bis(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619072.png)
